molecular formula C17H18N2O3 B11836906 1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid CAS No. 652172-08-2

1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid

Cat. No.: B11836906
CAS No.: 652172-08-2
M. Wt: 298.34 g/mol
InChI Key: AXHYALFCSJRURP-UHFFFAOYSA-N
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Description

1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid is a synthetic organic compound designed for research applications. As a derivative that incorporates both quinoline and cyclohexane carboxylic acid motifs, it is of significant interest in medicinal chemistry and drug discovery. Related chemical structures, such as certain quinoline-2-carboxylic acid derivatives, have been documented in scientific literature as potent and selective antagonists for the strychnine-insensitive glycine binding site on the NMDA receptor complex . This suggests potential research applications for this compound in studying excitatory amino acid pathways and their roles in the central nervous system. Researchers may investigate this compound for its potential in models of neurotoxic damage or neurodegenerative diseases. Its specific mechanism of action and research value are hypothesized to be linked to the modulation of key neurological receptors . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

652172-08-2

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

1-(quinoline-2-carbonylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C17H18N2O3/c20-15(19-17(16(21)22)10-4-1-5-11-17)14-9-8-12-6-2-3-7-13(12)18-14/h2-3,6-9H,1,4-5,10-11H2,(H,19,20)(H,21,22)

InChI Key

AXHYALFCSJRURP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Quinoline-2-carboxamido)cyclohexanecarboxylic acid involves several steps, typically starting with the formation of the quinoline ring. Common synthetic routes include the Gould-Jacob, Friedländer, and Skraup syntheses, which are well-established methods for constructing the quinoline scaffold . The cyclohexane ring is then introduced through various cyclization reactions. Industrial production methods often employ transition metal-catalyzed reactions, ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

1-(Quinoline-2-carboxamido)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Major products formed from these reactions include quinoline derivatives, amines, and substituted quinolines, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

Scientific Research Applications

The applications of 1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid can be categorized into several key areas:

Medicinal Chemistry

Therapeutic Potential:
The compound exhibits various therapeutic effects, including:

  • Anticancer Activity: It has shown promise in inhibiting the growth of cancer cells, particularly melanoma, with reported growth inhibition rates exceeding 55% in specific cell lines .
  • Antimicrobial Properties: The compound's ability to disrupt microbial enzyme function positions it as a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory properties, making it relevant for treating inflammatory diseases.

Synthesis and Chemical Reactions

Building Block for Complex Molecules:
this compound serves as a versatile building block in organic synthesis, facilitating the creation of complex organic molecules. Its unique structure allows for various chemical modifications that can lead to novel compounds with enhanced biological activities .

Interaction Studies

Molecular Target Binding:
Research has indicated that this compound can bind to specific molecular targets, including enzymes and receptors involved in disease mechanisms. For instance, the quinoline ring may intercalate with DNA, inhibiting topoisomerase enzymes, which are crucial for DNA replication and repair processes .

Case Study 1: Anticancer Activity Evaluation

In a study published by MDPI, derivatives of quinoxaline were tested against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition against melanoma cells. The structure–activity relationship (SAR) analysis revealed that modifications to the quinoline structure could enhance anticancer properties .

Case Study 2: Antimicrobial Efficacy

Research conducted on quinoline derivatives demonstrated their effectiveness against various bacterial strains. The study highlighted the potential of compounds like this compound as lead candidates for developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-(Quinoline-2-carboxamido)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting topoisomerase enzymes and leading to anticancer effects. Additionally, the compound can bind to microbial enzymes, disrupting their function and exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid can be compared to the following analogues:

1-[(2-Fluorophenyl)amino]cyclohexanecarboxylic Acid

  • Structure: Features a 2-fluorophenyl group instead of quinoline-2-carbonyl.
  • However, the lack of an aromatic quinoline system reduces π-π stacking interactions.
  • Applications : Fluorinated aromatic amines are common in drug design for metabolic stability .

4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic Acid

  • Structure : Contains a sulfonamide-linked naphthalene group.
  • Properties : The sulfonamide group enhances hydrogen-bonding capacity, while the naphthalene system provides bulkier aromatic interactions.
  • Applications : Used in metal ion chelation and crystal engineering due to its hydrogen-bonding network .

1-(Pyridin-3-yl)cyclohexane-1-carboxylic Acid

  • Structure: Substituted with a pyridine ring instead of quinoline.
  • Properties: Pyridine’s lone electron pair enables coordination with metal ions, but the smaller heterocycle reduces hydrophobic interactions compared to quinoline.
  • Applications: Potential in catalysis or as a ligand in coordination chemistry .

1-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic Acid

  • Structure: Includes a tert-butoxycarbonyl (Boc)-protected amino group and an isopropyl substituent.
  • Applications : Intermediate in peptide synthesis .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Aromatic System Potential Applications
This compound C₁₇H₁₈N₂O₃ 298.34 g/mol Quinoline-2-carbonyl, carboxylic acid Quinoline Kinase inhibition, metal chelation
1-[(2-Fluorophenyl)amino]cyclohexanecarboxylic acid C₁₃H₁₅FNO₂ 236.26 g/mol 2-Fluorophenyl, carboxylic acid Phenyl Drug design, metabolic stability
4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid C₁₈H₂₁NO₄S 355.43 g/mol Sulfonamide, naphthalene Naphthalene Crystal engineering, metal chelation
1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid C₁₂H₁₅NO₂ 205.25 g/mol Pyridine, carboxylic acid Pyridine Coordination chemistry

Biological Activity

1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which combines a quinoline moiety with a cyclohexane ring and a carboxamido group, underpins its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H18N2O3
  • Molecular Weight : 298.34 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of mycobacterial species, indicating potential use in treating tuberculosis and other infections .
  • Anti-inflammatory Effects : Quinoline derivatives are known for their anti-inflammatory properties, which may extend to this compound .
  • Antiviral Properties : Some derivatives have demonstrated activity against viral pathogens, suggesting that this compound may also possess antiviral capabilities .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Photosynthetic Electron Transport (PET) : Similar quinoline derivatives have been shown to inhibit PET in chloroplasts, which may relate to their antimicrobial properties .
  • Binding Affinity : The compound's structure allows it to bind effectively to enzymes or receptors involved in disease processes, enhancing its therapeutic potential.

Antimicrobial Activity

A study investigated a series of substituted quinoline derivatives, including compounds structurally related to this compound. Notably:

  • N-cycloheptylquinoline-2-carboxamide showed higher activity against Mycobacterium tuberculosis than standard treatments like isoniazid .

Anti-inflammatory Research

Research has highlighted the anti-inflammatory properties of quinoline derivatives:

  • Compounds derived from quinoline-4-carboxylic acid exhibited significant inhibition of inflammatory pathways in preclinical models, suggesting similar potential for the target compound .

Prodrug Development

The development of prodrugs based on this compound has been explored to enhance bioavailability:

  • Prodrugs incorporating amino acid moieties demonstrated improved transport across intestinal barriers, significantly increasing the bioavailability of the active drug .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
1-Aminocyclohexanecarboxylic acidC10H17NO2Simple structure; lacks quinoline moiety
(1S,2R)-2-(3,4-dihydro-2H-quinoline-1-carbonyl)cyclohexane-1-carboxylateC17H20NOContains similar carbonyl structure but different functional groups
2-(quinoline-2-carbonylamino)propanoic acidC12H12N2O3Shorter carbon chain; different biological activity profile

This table illustrates how the unique combination of structural elements in this compound contributes to its distinct biological activities.

Q & A

Basic: What are the standard synthetic routes for 1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling quinoline-2-carboxylic acid derivatives with a cyclohexane-1-carboxylic acid scaffold bearing a reactive amino group. A common approach includes:

  • Step 1 : Activation of quinoline-2-carboxylic acid using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dry dimethylformamide (DMF) .
  • Step 2 : Reaction with 1-aminocyclohexane-1-carboxylic acid under inert conditions (e.g., nitrogen atmosphere) at 0–25°C for 12–24 hours.
  • Optimization : Yield improvements (up to 70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of amine to activated acid) and using bases like diisopropylethylamine (DIPEA) to neutralize byproducts .

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR spectra identify key groups:
    • Quinoline aromatic protons (δ 8.1–9.0 ppm, multiplet) and cyclohexane protons (δ 1.2–2.5 ppm, multiplet) .
    • Carboxylic acid carbonyl carbon (δ ~175 ppm) and quinoline carbonyl carbon (δ ~165 ppm) .
  • X-ray Crystallography : Resolves spatial conformation, e.g., dihedral angles between the quinoline and cyclohexane rings. For analogous quinoline derivatives, C–C bond lengths of 1.48–1.52 Å and torsional angles of 15–25° are reported .

Basic: What biological activities are associated with quinoline-containing cyclohexane derivatives?

Methodological Answer:

  • Antitubercular Activity : Quinoline-2-carbonyl derivatives substituted with bulky groups (e.g., adamantyl) show MIC values of 0.5–2.0 µg/mL against Mycobacterium tuberculosis due to membrane disruption .
  • Enzyme Inhibition : The carboxylic acid group may chelate metal ions in bacterial enzymes (e.g., DNA gyrase), while the quinoline moiety intercalates DNA .

Advanced: How do structural modifications (e.g., substituents on quinoline or cyclohexane) impact bioactivity?

Methodological Answer:

  • Quinoline Modifications :
    • Electron-withdrawing groups (e.g., -F at the 4-position) enhance metabolic stability but reduce solubility.
    • Bulky substituents (e.g., adamantyl) improve target binding but may increase molecular weight beyond Lipinski’s rules .
  • Cyclohexane Modifications :
    • Cis- vs. trans-carboxylic acid configurations alter conformational flexibility, affecting binding to hydrophobic enzyme pockets. For example, trans-isomers show 3–5× higher activity in some assays .

Table 1 : Impact of Substituents on Antitubercular Activity

SubstituentMIC (µg/mL)Solubility (mg/mL)
Quinoline-2-carbonyl (base)2.00.8
4-Fluoro-quinoline0.50.3
Adamantyl-quinoline0.70.2

Advanced: How can conformational analysis guide the design of derivatives with improved pharmacokinetics?

Methodological Answer:

  • Computational Modeling : Density Functional Theory (DFT) calculations predict low-energy conformers. For cyclohexane derivatives, chair conformations with equatorial carboxylic acid groups are energetically favorable (ΔG ≈ 2–4 kcal/mol lower than boat forms) .
  • X-ray Data : Intermolecular hydrogen bonds between the carboxylic acid and quinoline nitrogen stabilize crystal packing, suggesting strategies to enhance crystallinity for formulation .

Advanced: How to resolve contradictions between solubility data and in vivo efficacy?

Methodological Answer:

  • Problem : High hydrophobicity (logP >3) may limit aqueous solubility despite potent in vitro activity.
  • Solutions :
    • Prodrug Design : Esterification of the carboxylic acid (e.g., ethyl ester) increases solubility by 5–10× while maintaining activity after enzymatic hydrolysis .
    • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles improves bioavailability. For example, PEG-PLGA nanoparticles increased plasma half-life from 2 to 8 hours in murine models .

Advanced: What orthogonal analytical methods validate purity in complex reaction mixtures?

Methodological Answer:

  • HPLC-MS : Reverse-phase C18 columns (gradient: 5–95% acetonitrile/0.1% formic acid) resolve intermediates. Mass spec (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 343.1 for the target compound) .
  • Elemental Analysis : Acceptable C, H, N percentages within ±0.3% of theoretical values ensure purity >95% .

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